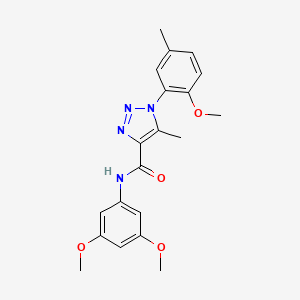
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring which is a common motif in many biologically active compounds. Its structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of triazole derivatives. For instance, compounds containing triazole rings have shown promising results in inhibiting the proliferation of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Results : The compound exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutics like Cisplatin. For example, one study reported IC50 values of 17.83 μM and 19.73 μM for similar triazole derivatives against MDA-MB-231 and MCF-7 cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | MDA-MB-231 | 17.83 |
| Triazole Derivative | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | Reference |
| Cisplatin | MCF-7 | Reference |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, characterized by chromatin condensation and nuclear fragmentation .
- Cell Cycle Arrest : It effectively causes cell cycle arrest in the G0/G1 phase, preventing further cell division.
- Inhibition of EGFR : Some triazole derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced phosphorylation and activation of downstream signaling pathways involved in cell proliferation .
Case Studies
A notable study involved the synthesis and evaluation of various triazole-containing compounds where this compound was included as one of the candidates. The findings indicated that this class of compounds could serve as effective agents against non-small cell lung cancer (NSCLC), with some derivatives showing enhanced potency compared to established drugs like Erlotinib .
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-6-7-18(28-5)17(8-12)24-13(2)19(22-23-24)20(25)21-14-9-15(26-3)11-16(10-14)27-4/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCDFJLQADXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














